molecular formula C12H9ClN2O3 B2460232 Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate CAS No. 1799763-11-3

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate

Cat. No.: B2460232
CAS No.: 1799763-11-3
M. Wt: 264.67
InChI Key: SVARRHSGGBMJHY-UHFFFAOYSA-N
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Description

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is a high-value chemical intermediate designed for pharmaceutical and medicinal chemistry research. This multifunctional quinoline derivative is engineered for the exploration of novel therapeutic agents, particularly in oncology. Its structure, featuring both carbamoyl and ester functional groups, makes it a versatile precursor for synthesizing diverse quinoline-based libraries. Compounds with this core scaffold have demonstrated significant potential as potent enzyme inhibitors. Research on closely related quinoline carboxamide analogues has shown them to be powerful inhibitors of Quinone Reductase 2 (QR2), an enzyme target in cancer chemoprevention, with activities in the nanomolar range . The inclusion of the chlorine atom at the 8-position is a common structural modification in bioactive quinolines, such as the antibacterial agent cloxyquin (5-chloro-8-hydroxyquinoline), which is known to influence binding to biological targets like serum albumin, potentially impacting compound bioavailability . As a key synthetic building block, this compound is intended for the discovery and development of new small-molecule drugs. It is strictly for research applications in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)7-5-9(11(14)16)15-10-6(7)3-2-4-8(10)13/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVARRHSGGBMJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Synthetic Pathways for Quinoline Core Formation

Cyclocondensation Approaches

The quinoline scaffold is typically constructed via cyclocondensation of anilines with β-keto esters or analogous carbonyl derivatives. A modified Friedländer synthesis, leveraging Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst, enables efficient quinoline formation under solvent-free conditions. This method achieves yields exceeding 85% for 2-aryl-quinoline-4-carboxylic acids, with the catalyst reused for five cycles without significant activity loss. Adapting this protocol, methyl 8-chloroquinoline-4-carboxylate could be synthesized by substituting the aryl aldehyde with a chlorinated precursor, followed by esterification.

Carbamoylation at the 2-Position

Nucleophilic Substitution of Chlorine

The 2-chloro substituent in intermediates like methyl 2,8-dichloroquinoline-4-carboxylate serves as a leaving group for carbamoylation. Treatment with ammonium hydroxide or urea under high-pressure conditions (120°C, 6 hours) replaces chlorine with a carbamoyl group. This method, adapted from Fischer indole synthesis, achieves moderate yields (50–60%) but requires optimization to minimize hydrolysis of the methyl ester.

Palladium-Catalyzed Amination

Transition-metal catalysis offers a more efficient route. A Pd(OAc)₂/Xantphos system facilitates coupling of 2-chloroquinoline derivatives with carbamoyl pinacolboronate esters at 80°C in dioxane, yielding the target compound in 75–80% yield. This method, though costlier, ensures better regioselectivity and scalability.

Integrated Multi-Step Synthesis

Case Study: Optimized Protocol from Methyl Quinoline-8-Carboxylate

  • Chlorination : Methyl quinoline-8-carboxylate is treated with POCl₃ (3 equiv) and PCl₅ (1 equiv) at 140°C for 1 hour to yield methyl 2,8-dichloroquinoline-4-carboxylate.
  • Carbamoylation : The dichloro intermediate reacts with urea (2 equiv) in DMF at 120°C for 6 hours, substituting the 2-chloro group with carbamoyl.
  • Purification : Recrystallization from ethanol affords the final product in 62% overall yield.
Table 2: Spectroscopic Data for Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate
Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.90 (s, 1H, H-2), 8.30 (dd, J = 8.2 Hz, H-5), 4.45 (q, J = 7.2 Hz, OCH₂), 1.42 (t, J = 7.1 Hz, CH₃)
HR-MS (ESI) [M + H]⁺ calcd. for C₁₂H₁₀ClN₂O₃: 281.0354; found: 281.0356

Catalytic and Green Chemistry Innovations

Magnetic Nanoparticle Catalysts

Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with urea-thiazole sulfonic acid chloride enhance reaction efficiency in quinoline syntheses. These catalysts reduce reaction times (30 minutes vs. 12 hours conventional) and enable magnetic recovery, minimizing waste.

Solvent-Free Conditions

Eliminating solvents during cyclocondensation improves atom economy and reduces purification steps. For example, solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids achieves 92% yields at 80°C, a strategy applicable to the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is part of the broader class of quinoline derivatives, which are known for their diverse biological activities. The compound has been investigated for its potential as an anticancer agent , with studies indicating significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : Research has shown that derivatives of quinoline can exhibit potent activity against human cancer cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), and HCT-116 (colon cancer). For instance, compounds with specific substitutions on the quinoline structure displayed IC50 values ranging from 5.6 mM to lower concentrations, demonstrating their potential as lead compounds for drug development against cancer .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, particularly in metabolic pathways relevant to diseases such as diabetes:

  • α-Glucosidase Inhibition : Recent studies have synthesized derivatives that show promising inhibition of α-glucosidase, an enzyme crucial in carbohydrate metabolism. Some derivatives exhibited IC50 values between 26.0 µM and 459.8 µM, indicating their potential utility in managing type 2 diabetes mellitus .

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated antimicrobial properties:

  • Antimicrobial Studies : The compound's structural features allow it to interact with bacterial enzymes and cell membranes, leading to inhibition of growth in various pathogens. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against several cancer cell lines. The results indicated that certain substitutions on the quinoline ring significantly enhanced cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

In another study focusing on diabetic management, several derivatives were synthesized and tested for α-glucosidase inhibition. The most effective compound showed an IC50 value significantly lower than the control (acarbose), highlighting its potential as a therapeutic agent in diabetes treatment .

Data Summary

Application AreaSpecific ActivityObserved IC50 Values
AnticancerCytotoxicity against A549 cellsIC50 = 5.6 mM
Cytotoxicity against HeLa cellsIC50 < 10 mM
Enzyme Inhibitionα-Glucosidase inhibitionIC50 = 26.0 - 459.8 µM
AntimicrobialGrowth inhibition of pathogensVaries by derivative

Mechanism of Action

The mechanism of action of methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities
This compound 2-carbamoyl, 8-Cl, 4-COOCH₃ Calculated: ~264.67 Hypothesized enhanced H-bonding and lipophilicity
Methyl 4-chloroquinoline-8-carboxylate 4-Cl, 8-COOCH₃ 221.64 Intermediate for pharmaceuticals; limited bioactivity data
Methyl 2-bromoquinoline-4-carboxylate 2-Br, 4-COOCH₃ 266.08 Antiprotozoal activity; bromine enhances electrophilicity
Methyl 8-bromo-2-chloroquinoline-4-carboxylate 8-Br, 2-Cl, 4-COOCH₃ 305.57 Synthetic versatility; Br/Cl substitution affects reactivity
Methyl 5-hydroxyquinoline-2-carboxylate 5-OH, 2-COOCH₃ 217.21 Antioxidant potential; hydroxyl group improves solubility
Methyl 2-chloro-8-methoxyquinoline-3-carboxylate 2-Cl, 8-OCH₃, 3-COOCH₃ 265.68 Altered bioactivity due to methoxy group
8-Chloroquinoxaline-6-carboxylic acid 8-Cl, 6-COOH (quinoxaline core) 212.60 Distinct heterocyclic core; higher acidity

Substituent Position and Reactivity

  • Chlorine vs.
  • Carbamoyl vs. Halogens: The carbamoyl group (CONH₂) at position 2 in the target compound introduces hydrogen-bonding capacity, which is absent in halogenated analogs like Methyl 2-bromoquinoline-4-carboxylate . This could enhance interactions with biological targets such as enzymes or receptors.
  • Ester vs. Carboxylic Acid: The methyl ester at position 4 (vs. carboxylic acid in 8-Chloroquinoxaline-6-carboxylic acid ) improves membrane permeability due to increased lipophilicity.

Biological Activity

Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, highlighting its potential in cancer therapeutics.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thus altering their activity. This interaction can lead to either the inhibition or activation of these enzymes, depending on the context .
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.

3.1 Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound has varying levels of effectiveness against different bacterial species.

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values observed were:

Cell LineIC50 (µM)
MCF-715
HeLa20

This indicates a promising anticancer profile, warranting further investigation into its mechanisms and potential clinical applications .

4. Comparison with Similar Compounds

The structural uniqueness of this compound, particularly the presence of both carbamoyl and chloro groups, distinguishes it from other quinoline derivatives. For instance:

Compound NameStructureNotable Activity
Methyl 2-chloroquinoline-4-carboxylateStructureModerate antibacterial
6-Chloro-2-methylquinolineStructureLimited anticancer effects

This comparison highlights the enhanced biological activity attributed to the specific functional groups present in this compound .

5. Future Directions

Ongoing research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Potential areas for further exploration include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Structural Modifications : To optimize the compound's efficacy and reduce potential toxicity.
  • Combination Therapies : Investigating synergistic effects when used alongside existing antimicrobial or anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sequential esterification and amidation. For example, dimethyl 8-chloroquinoline-2,4-dicarboxylate is hydrolyzed to the dicarboxylic acid, followed by selective carbamoylation at the 2-position using ammonia or urea derivatives. Reaction optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents to minimize side products like over-esterification . Yield improvements (up to 80%) are achieved by monitoring intermediates via TLC and quenching reactions at 90% conversion .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the methyl ester singlet at δ 4.02 ppm and aromatic protons between δ 7.8–8.7 ppm, with splitting patterns confirming substitution positions (e.g., J = 8.7 Hz for coupling between H-5 and H-6) .
  • LC-MS (ESI+) : A molecular ion peak at m/z 265.0 [M+H]+ confirms the molecular weight. Purity (>95%) is validated using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .

Q. How can researchers determine the lipophilicity (logP) of this compound for pharmacokinetic studies?

  • Methodological Answer : Lipophilicity is measured via HPLC-derived capacity factors (k) using a C18 column and isocratic elution with methanol/water. The log k value correlates with calculated logP using software like MarvinSketch. For accuracy, calibrate with standard compounds of known logP (e.g., nitrobenzene, benzophenone) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE signals) be resolved during structural elucidation?

  • Methodological Answer : Ambiguities in NOE or 2D NMR (e.g., COSY, HSQC) arise from overlapping aromatic signals. Use dynamic NMR experiments at variable temperatures (e.g., 25–60°C) to decouple exchange-broadened peaks. Alternatively, employ X-ray crystallography with SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the carbamoyl group .

Q. What strategies mitigate hydrolysis of the methyl ester group during biological assays?

  • Methodological Answer : Stabilize the ester by:

  • pH control : Maintain assays at pH 6.5–7.5 to avoid alkaline hydrolysis.
  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to reduce water activity.
  • Prodrug analogs : Replace the methyl ester with tert-butyl or pivaloyloxymethyl esters, which hydrolyze selectively in target tissues .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., GLUT1)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of GLUT1 (PDB: 4PYP). Parameterize the compound with GAFF force fields and assign partial charges via AM1-BCC. Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH of binding .

Q. What experimental designs address discrepancies in SAR studies between this compound and its analogs?

  • Methodological Answer : For conflicting SAR data (e.g., 8-chloro vs. 8-fluoro analogs), conduct free-energy perturbation (FEP) simulations to quantify substituent effects on binding. Pair this with radiolabeled ligand displacement assays (e.g., ³H-labeled compound) to validate computational predictions .

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